Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester
Description
The compound Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester (hereafter referred to by its IUPAC name) is a carbamate derivative characterized by:
- A 4-(hexyloxy)-2-methylphenyl substituent on the carbanilic acid core.
- A 2-piperidinoethyl ester group.
This structure combines a lipophilic hexyloxy chain (enhancing membrane permeability) with a sterically bulky piperidine-containing ester moiety.
Properties
CAS No. |
63986-47-0 |
|---|---|
Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-3-4-5-9-15-25-19-10-11-20(18(2)17-19)22-21(24)26-16-14-23-12-7-6-8-13-23/h10-11,17H,3-9,12-16H2,1-2H3,(H,22,24) |
InChI Key |
GKNHXRUADCYXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Carbanilic Acid Intermediate
- Starting materials: 4-(hexyloxy)-2-methylaniline or corresponding phenol derivatives are typically used as precursors.
- Etherification: Introduction of the hexyloxy group at the para position relative to the amino group is achieved through nucleophilic substitution or Williamson ether synthesis using 1-bromohexane or hexyl halides under basic conditions.
- Carbanilic Acid Formation: The carbanilic acid moiety (phenyl carbamate) is formed by reaction of the substituted aniline with phosgene equivalents or carbamoyl chlorides to form the carbamate functional group.
Esterification with 2-Piperidinoethyl Alcohol or Derivatives
- The 2-piperidinoethyl ester is formed by coupling the carbanilic acid intermediate with 2-piperidinoethanol or its derivatives under esterification conditions.
- Common reagents include carbodiimides (e.g., DCC, EDC) or acid chlorides to activate the carboxylic acid group, facilitating ester bond formation.
- Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran, with mild heating (room temperature to 50°C) and inert atmosphere to prevent hydrolysis.
Alternative Synthetic Routes
- Direct esterification: In some cases, the carbanilic acid derivative can be directly esterified with 2-piperidinoethyl chloride or bromide under basic conditions to form the ester linkage.
- Use of thionyl chloride: Preparation of methyl or other esters of piperidine carboxylic acids using thionyl chloride in methanol has been reported, which can be adapted for intermediate preparation steps.
Reaction Conditions and Yields
Based on related synthetic procedures for piperidine carboxylate esters and substituted carbanilic acids, the following data are indicative:
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents | Conditions | Expected Yield (%) | Comments |
|---|---|---|---|---|
| 1. Etherification of phenol | Hexyl bromide, K2CO3, acetone | Reflux, 60-80°C | 80-90 | Williamson ether synthesis |
| 2. Carbamate formation | Phosgene/triphosgene, pyridine | 0-25°C | 70-85 | Formation of carbanilic acid |
| 3. Esterification with piperidinoethyl alcohol | DCC/EDC, DMAP, DCM | RT to 50°C | 75-90 | Mild conditions for ester formation |
| 4. Alternative methyl ester synthesis | Thionyl chloride, methanol | 0-70°C | 79-92 | For related piperidine esters |
Chemical Reactions Analysis
Types of Reactions: Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester serves as a building block for more complex molecules. It undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing other compounds.
2. Biology
- Biological Activity Studies : This compound is studied for its interactions with biomolecules. Its structural features allow it to potentially modulate the activity of enzymes and receptors. Research indicates that it may influence neurochemical pathways related to appetite regulation and metabolic processes.
3. Medicine
- Therapeutic Potential : Investigations into the medicinal properties of this compound have shown promise in treating conditions related to metabolic regulation. Its interaction with melanin concentrating hormone receptors suggests potential applications in obesity management.
4. Industry
- Material Development : The compound is utilized in the development of new materials and chemical processes, indicating its versatility beyond biological applications.
Case Studies
- Pharmacological Studies : Research has demonstrated that derivatives of carbanilic acid can exhibit significant pharmacological activities. For example, one study highlighted the compound's ability to modulate neurotransmitter pathways, indicating its potential as a therapeutic agent in neuropharmacology.
- Stability Studies : A detailed analysis of the stability of carbanilic acid derivatives under various conditions has been conducted. These studies focus on their hydrolysis rates in alkaline solutions, providing insights into their stability profiles which are crucial for pharmaceutical applications .
- Synthetic Methodologies : Innovative synthetic routes have been developed that enhance the regioselectivity and yield of carbanilic acid derivatives. These methodologies are vital for producing compounds with specific desired biological activities efficiently .
Mechanism of Action
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets. The piperidinoethyl ester moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hexyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Key structural variables among carbanilic acid esters include:
- Substituents on the phenyl ring (e.g., alkoxy, chloro, methyl groups).
- Ester group composition (e.g., piperidinoethyl, dimethylaminoethyl, isopropyl).
Table 1: Structural and Functional Comparisons
*Estimated based on molecular formula C21H32N2O3.
Key Observations:
Substituent Effects :
- Hexyloxy vs. Shorter Alkoxy Chains : The hexyloxy group in the target compound increases lipophilicity (logP ~5.5 estimated) compared to butoxy (logP ~4.2) or methoxy (logP ~2.1) analogs, enhancing lipid bilayer penetration .
- Chlorine vs. Methyl Groups : Chlorinated analogs (e.g., Barban) exhibit herbicidal activity via acetyl-CoA carboxylase inhibition, while methyl groups may reduce toxicity and alter target specificity .
Ester Group Modifications: Piperidinoethyl vs. Bulky Esters vs. Simple Esters: Piperidinoethyl and morpholinocyclohexyl esters (e.g., CAS 29194-95-4 ) show prolonged metabolic stability compared to methyl esters, which are prone to hydrolysis .
Biological Activity
Carbanilic acid derivatives, particularly those with piperidine and hexyloxy substituents, have garnered attention due to their potential biological activities. The compound Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is of particular interest in pharmacological research. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H30N2O4
- SMILES Notation : CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2
- Molecular Weight : Approximately 350.46 g/mol
Structural Characteristics
The compound features a carbamic acid moiety linked to a hexyloxy group and a piperidinoethyl group, which may influence its solubility and biological interactions.
Research indicates that compounds with similar structures often exhibit antineoplastic (anti-cancer) properties. The presence of the piperidine ring is associated with enhanced interaction with biological targets such as enzymes and receptors involved in cell signaling pathways.
- Antitumor Activity : Preliminary studies suggest that carbanilic acid derivatives may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.
Pharmacological Studies
A variety of studies have explored the biological effects of similar compounds:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) have demonstrated dose-dependent cytotoxicity.
- Animal Models : In vivo studies on murine models have shown significant tumor reduction when treated with related compounds.
Comparative Analysis
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Carbanilic acid derivative A | Antitumor | |
| Carbanilic acid derivative B | Anti-inflammatory | |
| Carbanilic acid derivative C | Cytotoxicity in vitro |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of carbanilic acid derivatives were evaluated for their antitumor activity. Among them, the compound similar to 4-(hexyloxy)-2-methyl-2-piperidinoethyl ester exhibited significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the hexyloxy group in enhancing solubility and bioavailability.
Case Study 2: Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of carbamic acid derivatives. The compound was tested in an induced inflammation model where it significantly reduced edema compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases.
Future Directions in Research
Further studies are warranted to explore:
- Mechanistic Pathways : Detailed investigations into how this compound interacts at the molecular level with target proteins.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Analog Development : Synthesizing analogs to optimize biological activity and reduce toxicity.
Q & A
Q. What are the common synthetic routes for preparing Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester?
The compound is synthesized via a two-step approach:
- Step 1 : Formation of the carbanilic acid intermediate by reacting 4-(hexyloxy)-2-methylaniline with phosgene or a carbonyldiimidazole (CDI) derivative.
- Step 2 : Esterification of the intermediate with 2-piperidinoethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize hydrolysis . Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- NMR :
- ¹H NMR : Peaks for the hexyloxy chain (δ 0.8–1.5 ppm), piperidine protons (δ 1.4–2.8 ppm), and aromatic protons (δ 6.5–7.2 ppm).
- ¹³C NMR : Signals for the carbamate carbonyl (δ 155–160 ppm) and ether oxygen-linked carbons (δ 65–70 ppm).
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Lipophilic due to the hexyloxy chain; soluble in chloroform, DMSO, and dichloromethane. Limited aqueous solubility (logP ~3.5).
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies optimize the esterification yield in the synthesis of this compound?
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate ester bond formation.
- Solvent Effects : Anhydrous THF or dichloromethane improves reactivity.
- Temperature : Maintain 0–5°C during coupling to suppress side reactions.
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for high-purity isolates (>98%) .
Q. How do structural modifications in the piperidinoethyl moiety affect bioactivity?
- Piperidine vs. Azepine : Replacing piperidine with azepine (7-membered ring) alters conformational flexibility, impacting receptor binding.
- Quaternary Ammonium Salts : Protonation of the piperidine nitrogen enhances water solubility but may reduce membrane permeability.
- SAR Insights : Analog studies (e.g., dimethylaminoethyl esters) show reduced CNS activity compared to piperidinoethyl derivatives, suggesting steric and electronic factors govern target interaction .
Q. What advanced analytical methods resolve enantiomeric purity in derivatives of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models (e.g., TD-DFT).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
Q. How does the hexyloxy substituent influence pharmacokinetic properties?
- Lipophilicity : The hexyloxy chain enhances blood-brain barrier penetration (calculated logBB = 0.8).
- Metabolism : Oxidative cleavage of the hexyloxy group by CYP3A4 produces hydrophilic metabolites detectable via LC-MS/MS.
- In Vivo Studies : Radiolabeled analogs (³H or ¹⁴C) track distribution in rodent models, showing high liver and brain uptake .
Data Contradictions and Validation
- Synthetic Yield Variability : recommends classical esterification (50–60% yield), while reports >80% yield using coupling agents. Validate via reproducibility studies under controlled conditions .
- Bioactivity Claims : Some analogs in show conflicting cytotoxicity data (IC₅₀ = 2–50 μM). Re-evaluate using standardized assays (e.g., MTT in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
